Cas no 71-48-7 (Cobalt acetate)

Cobalt acetate 化学的及び物理的性質

名前と識別子

-

- Cobalt (II) acetate anhydrous

- COBALT ACETATE

- COBALT(II) ACETATE

- acetatecobalteux

- Aceticacid,cobalt(2 )salt

- bis(acetato)cobalt

- cobalt(2 )acetate

- cobaltacetate(co(oac)2)

- cobaltousdiacetate

- Cobalt(Ⅱ) acetate tetrahydrate

- Cobalt (Ⅱ)acetate

- CobaltAcetateAcs

- Cobaltous acetate

- Cobalt (II) Aceate Anhydrous

- Cobaltous acetate anhydrous

- Bisacetic acid cobalt(II)

- anhydrous cobalt acetate

- Cobalt diacetate

- cobalt(2+),diacetate

- ANHYDROUS

- Cobalt (II) acetate

- Cobaltous diacetate

- Cobalt(2+) acetate

- Acetic acid, cobalt(2+) salt

- Cobalt di(acetate)

- cobalt(2+) diacetate

- Cobalt acetate (Co(OAc)2)

- Cobalt(II) acetate, anhydrous

- Acetic acid, cobalt(2+) salt (2:1)

- 3XC4P44U7E

- Acetic acid, cobalt salt

- cobalt-acetate

- Acetic acid, cobalt salt (1:?)

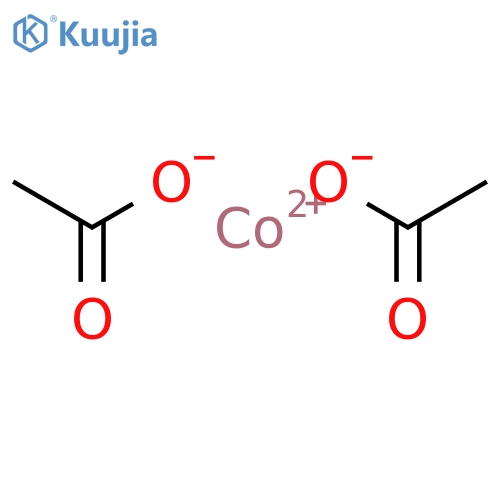

- C4H6CoO4

- DSSTox_CID_6373

- Cobalt(II)ace

- Cobalt(II) Diacetate

- NSC 78410

- UNII-3XC4P44U7E

- ?(2)-cobalt(2+) bis(acetate ion)

- Acetic Acid Cobalt Salt; Bis(acetato)cobalt; Cobaltous Acetate; Cobaltous Diacetate; Cobalt Acetate;

- EC 200-755-8

- EINECS 227-676-1

- COBALTOUS ACETATE [MI]

- MFCD00008689

- 71-48-7

- DTXSID6026373

- SCHEMBL54008

- CHEBI:85138

- NCGC00257978-01

- NSC-78410

- Acetic acid cobalt(2+) salt (2:1)

- AKOS025295658

- CAS-71-48-7

- Cobalt acetate, 99.99% trace metals basis

- Tox21_200424

- cobalt(2+);diacetate

- SY256925

- Cobalt acetate, 98%

- HSDB 997

- Q421198

- COBALTOUS ACETATE [HSDB]

- DTXCID506373

- NS00082613

- EINECS 200-755-8

- COBALT ACETATE [WHO-DD]

- Cobalt(II) acetate, trace metals grade, 99.99%

- DB-055533

- Cobaltacetate

- Cobalt acetate

-

- MDL: MFCD00008689

- インチ: 1S/2C2H4O2.Co/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

- InChIKey: QAHREYKOYSIQPH-UHFFFAOYSA-L

- ほほえんだ: [Co+2].[O-]C(C([H])([H])[H])=O.[O-]C(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 118.95400

- どういたいしつりょう: 176.96

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 25.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 80.3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 赤紫色の潮解結晶。軽い酢酸の味がして、潮解しやすい

- 密度みつど: 1.7043g/cm3

- ゆうかいてん: 298 °C (dec.) (lit.)

- ふってん: 117.1 °C at 760 mmHg

- フラッシュポイント: 40 °C

- すいようせい: Soluble in waterSoluble in water, alcohol, dilute acids and pentyl acetate(tetrahydrate).

- PSA: 37.30000

- LogP: 0.09090

- かんど: Hygroscopic

- ようかいせい: 水、酸、エタノールに溶け、アセトン、ベンゼンに溶けず、

- マーカー: 14,2433

Cobalt acetate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H317-H334-H341-H350i-H360F-H410

- 警告文: P201-P261-P273-P280-P308 + P313-P501

- 危険物輸送番号:UN 3077 9 / PGIII

- WGKドイツ:2

- 危険カテゴリコード: 49-60-22-36-42/43-50/53-68

- セキュリティの説明: S22-S26-S36/37/39-S45

- RTECS番号:AG3150000

-

危険物標識:

- リスク用語:R22; R36/37/38; R40; R43; R53

- 危険レベル:9

- TSCA:Yes

- ちょぞうじょうけん:倉庫の温度が低く、通風、乾燥し、食品原料と分けて保管する

- セキュリティ用語:S22;S26;S36/37/39;S45

Cobalt acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805752-25g |

Cobalt acetate |

71-48-7 | 98% | 25g |

¥142.00 | 2022-10-10 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0080550223- 500g |

Cobalt acetate |

71-48-7 | 99% | 500g |

¥ 352.9 | 2021-05-18 | |

| TRC | C633095-2.5g |

Cobalt(II) Diacetate |

71-48-7 | 2.5g |

$ 259.00 | 2023-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23218-50g |

Cobalt(II) acetate, anhydrous, 98+% |

71-48-7 | 98+% | 50g |

¥2644.00 | 2023-04-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017098-5g |

Cobalt acetate |

71-48-7 | 98% | 5g |

¥36 | 2023-09-08 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 399973-1G |

Cobalt acetate |

71-48-7 | 1g |

¥611.33 | 2023-12-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 399973-10G |

Cobalt acetate |

71-48-7 | 10g |

¥2139.61 | 2023-12-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GY105-5g |

Cobalt acetate |

71-48-7 | 98%, | 5g |

¥349.0 | 2022-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-JA268-200mg |

Cobalt acetate |

71-48-7 | 99.99% metals basis, | 200mg |

¥123.0 | 2022-06-09 | |

| abcr | AB132831-50 g |

Cobalt(II) acetate, anhydrous, 98%; . |

71-48-7 | 98% | 50 g |

€83.10 | 2023-07-20 |

Cobalt acetate 関連文献

-

Denisha Gounden,Michael N. Pillay,Timo Raab,Nolwazi Nombona,Lukas Schmidt-Mende,Werner E. van Zyl Mater. Adv. 2020 1 3058

-

Magdalena Siedzielnik,Monika Paw?owska,Mateusz Da?ko,Hubert Kleinschmidt,Anna Do??ga RSC Adv. 2023 13 8830

-

3. Role of cobalt molecular sieves in the liquid-phase oxidation of cyclohexane to adipic acidInès Belkhir,Alain Germain,Fran?ois Fajula,Eric Fache J. Chem. Soc. Faraday Trans. 1998 94 1761

-

4. Versatile method for template-free synthesis of single crystalline metal and metal alloy nanowiresJohn A. Scott,Daniel Totonjian,Aiden A. Martin,Toan Trong Tran,Jinghua Fang,Milos Toth,Andrew M. McDonagh,Igor Aharonovich,Charlene J. Lobo Nanoscale 2016 8 2804

-

Ming Zhang,Evan Uchaker,Shan Hu,Qifeng Zhang,Taihong Wang,Guozhong Cao,Jiangyu Li Nanoscale 2013 5 12342

-

Chun-Yue Yu,Hui-Ju Chuang,Bao-Tsan Ko Catal. Sci. Technol. 2016 6 1779

-

Santanu Majumdar,Debosmita Mukherjee,Gerald Lepcha,Kunal Kumar Saha,Krishna Sundar Das,Indrajit Pal,Narayan Chandra Mandal,Biswajit Dey New J. Chem. 2023 47 9643

-

8. Role of cobalt molecular sieves in the liquid-phase oxidation of cyclohexane to adipic acidInès Belkhir,Alain Germain,Fran?ois Fajula,Eric Fache J. Chem. Soc. Faraday Trans. 1998 94 1761

-

9. Highly sensitive detection of cobalt through fluorescence changes in β-cyclodextrin-bimane complexesApurba Pramanik,Sara Amer,Flavio Grynszpan,Mindy Levine Chem. Commun. 2020 56 12126

-

Qilin Dai,Jinke Tang Nanoscale 2013 5 7512

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid salts

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid salts

- Material Chemicals Electrical Materials

Cobalt acetateに関する追加情報

Comprehensive Guide to Cobalt Acetate (CAS No. 71-48-7): Properties, Applications, and Industry Insights

Cobalt acetate (CAS No. 71-48-7), a versatile inorganic compound, has garnered significant attention in industrial and research communities due to its unique chemical properties and broad applicability. This cobalt-based salt, derived from acetic acid, exists in both anhydrous and tetrahydrate forms, with the latter being more common in commercial use. Its distinctive pink-to-red crystalline appearance makes it easily identifiable in laboratory settings. The compound's molecular formula, Co(CH₃COO)₂, reflects its coordination chemistry, where cobalt ions bond with acetate ligands, enabling diverse reactivity.

In recent years, the demand for cobalt acetate applications has surged, particularly in energy storage technologies. As the world shifts toward renewable energy, researchers explore its role in lithium-ion battery cathode materials, where it serves as a precursor for lithium cobalt oxide synthesis. This aligns with global searches for "cobalt compounds for batteries" and "sustainable energy materials," reflecting market trends. The compound's electrochemical stability and catalytic properties also make it valuable in hydrogen evolution reaction (HER) studies, a hot topic in green energy research.

The dyes and pigments industry extensively utilizes cobalt acetate tetrahydrate as a colorant precursor. Its ability to form stable complexes with organic molecules enables vibrant blue and purple hues in ceramics and glassware – a fact frequently queried in "how to make ceramic glazes with cobalt" searches. Artists and manufacturers value its lightfastness, outperforming many organic alternatives. Recent innovations in nanoparticle synthesis have further expanded its use in creating advanced pigments with enhanced optical properties.

From a biochemical perspective, cobalt acetate solution plays a crucial role in microbiology as a trace element supplement in culture media. This application answers common queries about "cobalt in microbial growth" and "vitamin B12 synthesis," as cobalt serves as the central atom in cobalamin. The compound's bioavailability and solubility profile make it preferable to other cobalt salts in nutritional applications, though proper dosage remains critical.

Material scientists frequently investigate cobalt acetate precursor for producing cobalt oxide thin films through chemical vapor deposition (CVD) or sol-gel processes. These films find applications in gas sensors and electrochromic devices, addressing search trends like "metal oxide semiconductor materials." The compound's thermal decomposition characteristics allow precise control over film morphology, a subject of numerous academic papers and patent filings.

In organic synthesis, Co(CH₃COO)₂ serves as an efficient catalyst for oxidation reactions and C-H activation processes. Its moderate Lewis acidity and redox activity enable selective transformations, making it valuable for pharmaceutical intermediates. Queries such as "cobalt-catalyzed coupling reactions" reflect growing interest in sustainable catalysis, where cobalt's abundance offers advantages over precious metal alternatives.

Environmental considerations surrounding cobalt acetate uses have prompted research into recycling processes and alternative materials. While the compound exhibits lower toxicity compared to some cobalt derivatives, proper handling protocols remain essential. Recent studies focus on bio-based acetate production methods to reduce environmental impact, aligning with circular economy principles.

The global cobalt acetate market shows steady growth, driven by expanding applications in electronics, coatings, and catalysis. Regional production capacities vary, with technical-grade and high-purity variants catering to different industry needs. Analytical techniques like ICP-MS and XRD ensure quality control, particularly for battery-grade materials where impurity levels critically affect performance.

Storage and handling of cobalt(II) acetate require attention to moisture sensitivity and compatibility with container materials. Industry best practices recommend airtight containers with desiccants for long-term storage, addressing common operational questions. Transportation regulations vary by jurisdiction, though the compound generally falls under standard chemical shipment guidelines when properly packaged.

Future research directions for 71-48-7 compound include exploration in MOF (Metal-Organic Framework) synthesis and single-atom catalysis. The compound's versatile coordination chemistry positions it as a promising building block for advanced materials. As sustainable chemistry gains prominence, cobalt acetate's role in green processes will likely expand, potentially displacing more toxic or scarce alternatives in various applications.

71-48-7 (Cobalt acetate) 関連製品

- 25114-58-3(Indium acetate)

- 638-38-0(Manganese(II) acetate)

- 5743-04-4((acetyloxy)cadmio acetate dihydrate)

- 1066-30-4(Chromium(III) acetate)

- 6046-93-1(Copper (II) Acetate Monohydrate)

- 6108-17-4(Lithium acetate dihydrate)

- 543-94-2(Strontium acetate)

- 6156-78-1(Manganese acetate tetrahydrate)

- 72196-32-8(Ruthenium Triacetate)

- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)